molecular formula C26H48BClO5Si B3245377 4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)- CAS No. 1681053-96-2

4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-

Cat. No.: B3245377
CAS No.: 1681053-96-2
M. Wt: 515.0 g/mol
InChI Key: IGECAYLIZBERQG-OEHQHGNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)- is a highly functionalized benzodioxaborole derivative. Its structure features:

  • A hexahydro-4,6-methano-1,3,2-benzodioxaborole core with stereochemical complexity (βS, εS, 3aS, 4S, 6S, 7aR configurations) .
  • A hexanoic acid backbone modified with a tert-butyldimethylsilyl (TBS) ether at the β-position and a chloro substituent at the ε-position.
  • A tert-butyl ester group, enhancing hydrolytic stability .

This compound likely serves as an intermediate in organoboron chemistry or pharmaceuticals, given the prevalence of benzodioxaboroles in Suzuki-Miyaura couplings and proteasome inhibitors like bortezomib .

Properties

CAS No.

1681053-96-2

Molecular Formula

C26H48BClO5Si

Molecular Weight

515.0 g/mol

IUPAC Name

tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-chloro-6-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]hexanoate

InChI

InChI=1S/C26H48BClO5Si/c1-23(2,3)30-22(29)16-18(32-34(10,11)24(4,5)6)12-13-21(28)27-31-20-15-17-14-19(25(17,7)8)26(20,9)33-27/h17-21H,12-16H2,1-11H3/t17?,18-,19?,20+,21+,26-/m0/s1

InChI Key

IGECAYLIZBERQG-OEHQHGNMSA-N

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)Cl

Isomeric SMILES

B1(O[C@@H]2CC3CC([C@@]2(O1)C)C3(C)C)[C@@H](CC[C@@H](CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC(CC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)Cl

Origin of Product

United States

Biological Activity

4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS, epsilonS, 3aS, 4S, 6S, 7aR)- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily linked to its ability to modulate proteasome activity. Proteasomes are crucial for degrading ubiquitinated proteins and regulating various cellular processes including cell cycle progression and apoptosis. The compound has been shown to inhibit proteasome activity, which can lead to the induction of apoptosis in cancer cells .

Anticancer Properties

Research indicates that compounds similar to 4,6-Methano-1,3,2-benzodioxaborole derivatives exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis : The compound can induce apoptosis in various cancer cell lines by inhibiting proteasome function. This inhibition leads to the accumulation of pro-apoptotic factors and the subsequent activation of apoptotic pathways .
  • Case Studies : In a study involving multiple myeloma cells, the compound demonstrated a potent ability to induce cell death through proteasome inhibition .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features allow it to interact with bacterial enzymes or receptors, potentially disrupting their function. However, more research is needed to fully elucidate these effects.

Comparison with Similar Compounds

The unique structure of 4,6-Methano-1,3,2-benzodioxaborole allows it to interact differently compared to other boron-containing compounds. Here is a comparative analysis:

Compound NameBiological ActivityMechanism
Bortezomib Strong anticancer effectsProteasome inhibitor
Other Boron Compounds Varies; some show antimicrobial activityEnzyme inhibition

In Vitro Studies

In vitro studies have confirmed that the compound effectively inhibits proteasome activity at nanomolar concentrations. This finding is critical as it suggests a potential therapeutic window for treating various cancers with minimal side effects.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of this compound in living organisms. Preliminary animal studies indicate that the compound can be administered safely with observable anticancer effects.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the detailed molecular interactions between the compound and its biological targets.
  • Clinical Trials : Evaluating the safety and efficacy in human subjects.
  • Formulation Development : Creating effective delivery systems for enhanced bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Application/Notes References
Target Compound Benzodioxaborole Hexanoic acid, TBS ether, chloro, tert-butyl ester ~600 (estimated) Not available Likely synthetic intermediate or bioactive agent
(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-2-phenyl-4,6-methano-1,3,2-benzodioxaborole Benzodioxaborole Phenyl group 256.14 76110-78-6 Matteson homologation precursor
(aR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate Benzodioxaborole 2-Methylpropyl, methanamine, TFA salt 329.32 (free base) 179324-87-9 Pharmaceutical intermediate (e.g., bortezomib analogs)
2-(2-Methylpropyl)-(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole Benzodioxaborole 2-Methylpropyl 244.16 84110-34-9 Catalysis or ligand synthesis

Key Observations :

  • The phenyl-substituted analog (CAS 76110-78-6) is simpler and used in Matteson homologation, a method for carbon-chain elongation . The target compound’s hexanoic acid chain suggests it may participate in similar reactions but with enhanced steric effects due to bulky substituents.
  • The 2-methylpropyl analog (CAS 84110-34-9) lacks polar groups, making it more lipophilic and suited for hydrophobic environments .
Reactivity and Stability
  • Electrophilicity : The chloro substituent at the ε-position may enhance electrophilicity, facilitating nucleophilic substitutions—unlike the phenyl or 2-methylpropyl groups in simpler analogs .
Pharmacological Potential

The target compound’s hexanoic acid chain could mimic peptide backbones, suggesting applications in targeted drug delivery or enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-
Reactant of Route 2
Reactant of Route 2
4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.